

In-Depth Technical Guide: Comprehensive Toxicological Data for Nitrosomethylurea

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Compound of Interest

Compound Name: **Nitrosomethylurea**

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Abstract

N-Nitrosomethylurea (NMU), also known as N-methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent with well-documented carcinogenic, mutagenic, and teratogenic properties.^{[1][2][3]} Its ability to induce tumors in a wide range of tissues and species has made it a valuable tool in experimental cancer research, particularly for modeling mammary and gastric carcinogenesis.^{[3][4][5][6]} This technical guide provides a comprehensive overview of the toxicological profile of NMU, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Acute and Chronic Toxicity

Acute exposure to NMU in humans can lead to dermatitis.^[7] In animal studies, NMU exhibits high acute toxicity following oral exposure in rats.^[7] The primary toxic effects of NMU in animals are associated with significant damage to hematopoietic and lymphoid tissues, as well as other tissues characterized by rapid cell turnover.^[1]

Table 1: Acute Toxicity of **Nitrosomethylurea**

Species	Route of Administration	LD50 (mg/kg)
Rat	Oral	110
Rat	Intravenous	110

Data sourced from PubChem CID 12699.

Information on the chronic, non-cancer effects of NMU in both humans and animals is limited.

[7]

Carcinogenicity

NMU is a potent carcinogen in numerous animal species, including rats and mice, and is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.[7] It induces a broad spectrum of tumors in various organs, including the mammary gland, stomach, nervous system, kidneys, and hematopoietic system.[7][8]

Carcinogenicity in Rats

NMU is widely used to induce mammary carcinomas in rats, providing a valuable model for studying human breast cancer.[4][5]

Table 2: Dose-Response of Mammary Tumor Induction in Female Sprague-Dawley Rats (Single Intravenous Administration)

Dose (mg/kg)	Cancer Incidence (%)	Mean Number of Cancers per Rat	Mean Latent Period (days)
50	100	4.5	85
45	100	3.8	92
40	100	3.2	101
35	95	2.5	115
30	90	1.9	128
25	80	1.4	150
20	65	1.0	180
15	50	0.7	220
10	35	0.4	280

Data adapted from a lifetime dose-response study. Malignant tumors appeared earlier and at a faster rate than benign tumors.[\[9\]](#)

Intraperitoneal injections of NMU in Sprague-Dawley rats have also been shown to effectively induce mammary tumors, with an incidence of 82.86% after three doses of 50 mg/kg.[\[5\]](#)

Carcinogenicity in Mice

NMU also induces tumors in mice, with observed effects on the skin following topical application.[\[7\]](#)

Mutagenicity and Genotoxicity

NMU is a well-established mutagen and genotoxic agent.[\[1\]](#) Its mutagenicity has been demonstrated in various assays, including the Ames test and in vivo micronucleus assays.

Ames Test

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemical compounds. For N-nitrosamines like NMU, an enhanced

version of the Ames test is often recommended to improve detection sensitivity.[\[10\]](#)

Table 3: Recommended Parameters for Enhanced Ames Test of N-Nitrosamines

Parameter	Recommendation	Rationale
Assay Type	Pre-incubation method	Generally more sensitive for N-nitrosamines than the plate incorporation method. [10] [11]
Bacterial Strains	S. typhimurium TA100 and TA1535, and E. coli WP2uvrA(pKM101)	These strains are often sensitive to N-nitrosamines and detect different types of mutations. [10] [11]
Solvent	Water or methanol	Preferred over DMSO, as the choice of solvent can influence metabolic activation. [10]
Metabolic Activation	Hamster liver S9	The pre-incubation method with hamster-induced liver S9 provides a sensitive combination for detecting N-nitrosamine mutagenicity. [11]
Pre-incubation Time	30 minutes	A commonly recommended duration to allow for sufficient interaction between the test compound, S9 mix, and bacteria before plating. [10] [11]

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a key test for detecting chromosomal damage. This assay is recommended by regulatory agencies as part of product safety assessment and can detect both clastogenic (chromosome breaking) and aneuploid (chromosome lagging) events.[\[12\]](#)

Reproductive and Developmental Toxicity

NMU is recognized as a teratogenic and embryotoxic agent.[\[2\]](#) Exposure during critical periods of development can lead to a range of adverse outcomes.

Developmental Toxicity in Mice

Studies in mice have demonstrated the teratogenic potential of NMU, with the type and severity of abnormalities being dependent on the timing of exposure.

Table 4: Developmental Toxicity of **Nitrosomethylurea** in Mice (Single Administration)

Day of Gestation	Dose (mg/kg)	Major Malformations Observed
11	Dose-dependent	Ectrodactyly (predominant)
12	Dose-dependent	Double-sided microdactyly

Data from a dose-response study on the teratogenic effects of NMU in mice.[\[13\]](#)

Reproductive Toxicity in Female Mice

Multiple doses of NMU have been shown to impact the fertility of female Swiss albino mice.

Table 5: Effect of Multiple Doses of **Nitrosomethylurea** on Pregnancy Rate in Female Swiss Albino Mice

Treatment Group (50 mg/kg NMU)	Pregnancy Rate (%)
Control (Vehicle)	100
Single Dose	66.66
Double Dose	50
Triple Dose	66.66
Quadruple Dose	42.85

Mice treated with the highest number of NMU doses were 42.85% less efficient in getting pregnant than the control mice.[\[14\]](#)

Mechanism of Action

The primary mechanism of NMU's toxicity is its action as a direct-acting alkylating agent that interacts with DNA.^{[3][6]} This interaction leads to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication, ultimately leading to carcinogenesis.^{[15][16]}

DNA Alkylation and Repair

NMU transfers its methyl group to nucleobases in nucleic acids, leading to the formation of various DNA adducts, including N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG).^{[15][16]} O6-MeG is a particularly mutagenic lesion as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.^[15]

Cells possess several DNA repair pathways to counteract the damaging effects of alkylating agents like NMU. These include:

- Base Excision Repair (BER): This pathway is responsible for removing N-methylated DNA adducts such as N7-MeG and N3-MeA.
- Direct Damage Reversal: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) directly removes the methyl group from O6-MeG, restoring the guanine base.
- Nucleotide Excision Repair (NER): This pathway is involved in the repair of bulkier alkyl adducts.
- Translesion Synthesis (TLS): This is a damage tolerance mechanism that allows replication to proceed past unrepaired DNA lesions.^[16]

Signaling Pathways

NMU-induced DNA damage triggers a complex network of cellular signaling pathways, primarily the DNA damage response (DDR).

- ATM/ATR Pathway: The kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) are master regulators of the DDR.^{[17][18]} They are activated by DNA damage and initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.^[19]

[20] ATM and ATR often work in concert to signal DNA damage and regulate downstream cellular processes.[18]

- NF-κB Pathway: NMU has been shown to increase the cellular activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) in human malignant keratinocytes. This upregulation is mediated through a protein kinase C (PKC)-dependent pathway and involves the phosphorylation of I-κBα.

Experimental Protocols

NMU-Induced Mammary Carcinogenesis in Rats

This model is widely used to study breast cancer development and for screening potential cancer-modulating agents.[3]

Protocol Overview:

- Animal Model: Female Sprague-Dawley or Wistar-Furth rats are commonly used.
- Carcinogen Administration: NMU is typically administered via a single intravenous or intraperitoneal injection at 50 days of age. A common dose is 50 mg/kg body weight.[4][5][21] For Wistar-Furth rats, a dose of 30 mg/kg has been used.[22]
- Tumor Monitoring: Animals are palpated regularly to detect the appearance and growth of mammary tumors. Tumor size can be measured with calipers.
- Histopathological Analysis: At the end of the study, tumors and other tissues are collected for histological examination to confirm the diagnosis and assess for metastases.

Enhanced Ames Test for NMU

Protocol Overview:

- Bacterial Strains: Use *S. typhimurium* strains TA100 and TA1535, and *E. coli* strain WP2uvrA(pKM101).
- Metabolic Activation: Prepare an S9 mix using liver homogenate from hamsters induced with a suitable agent (e.g., Aroclor 1254).

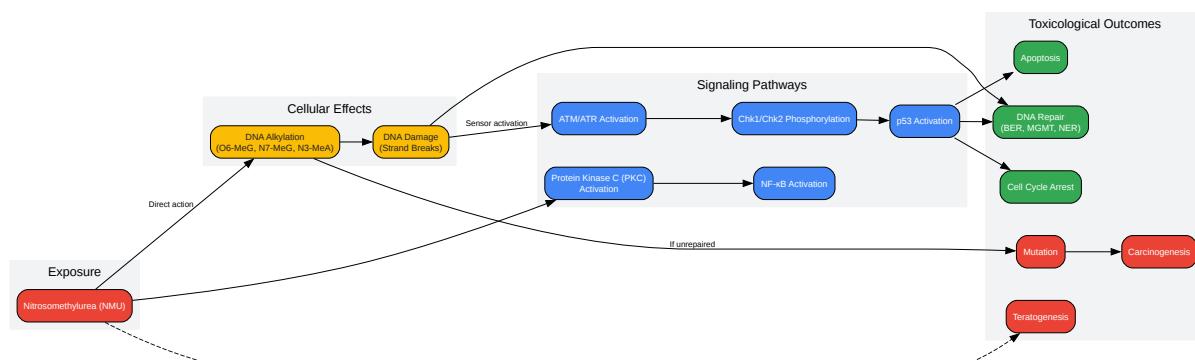
- Pre-incubation: In a test tube, combine the test substance (dissolved in water or methanol), the bacterial culture, and the S9 mix. Incubate at 37°C for 30 minutes with shaking.
- Plating: After pre-incubation, mix the contents of the tube with molten top agar and pour onto minimal glucose agar plates.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.[10][11][23]

In Vivo Micronucleus Assay

Protocol Overview:

- Animal Model: Mice or rats are typically used.
- Dose Administration: The test substance is administered at three dose levels, usually on two consecutive days. A vehicle control and a positive control group are also included.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).[24]
- Slide Preparation: Bone marrow smears or peripheral blood smears are prepared and stained.
- Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) or reticulocytes is determined by microscopic examination.
- Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control indicates a positive genotoxic effect.[24][25][26]

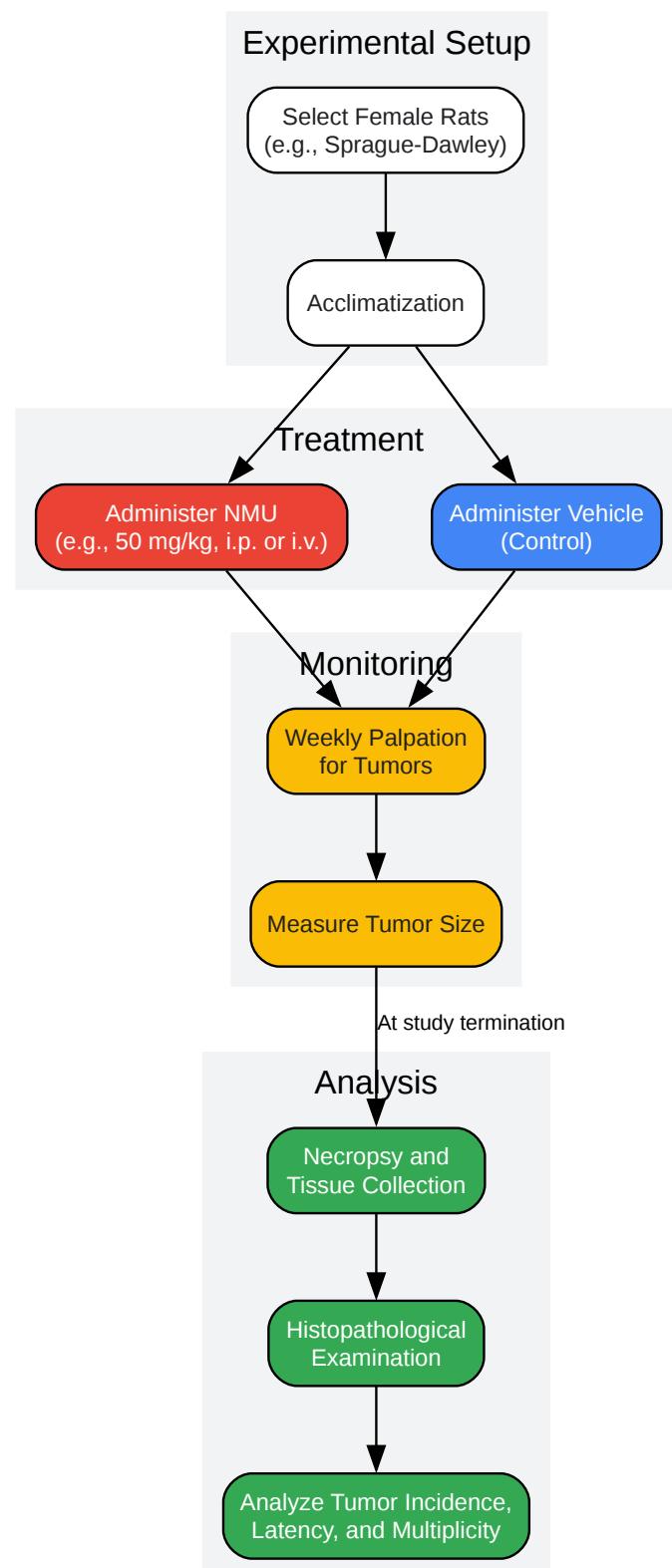
Visualizations Signaling Pathways



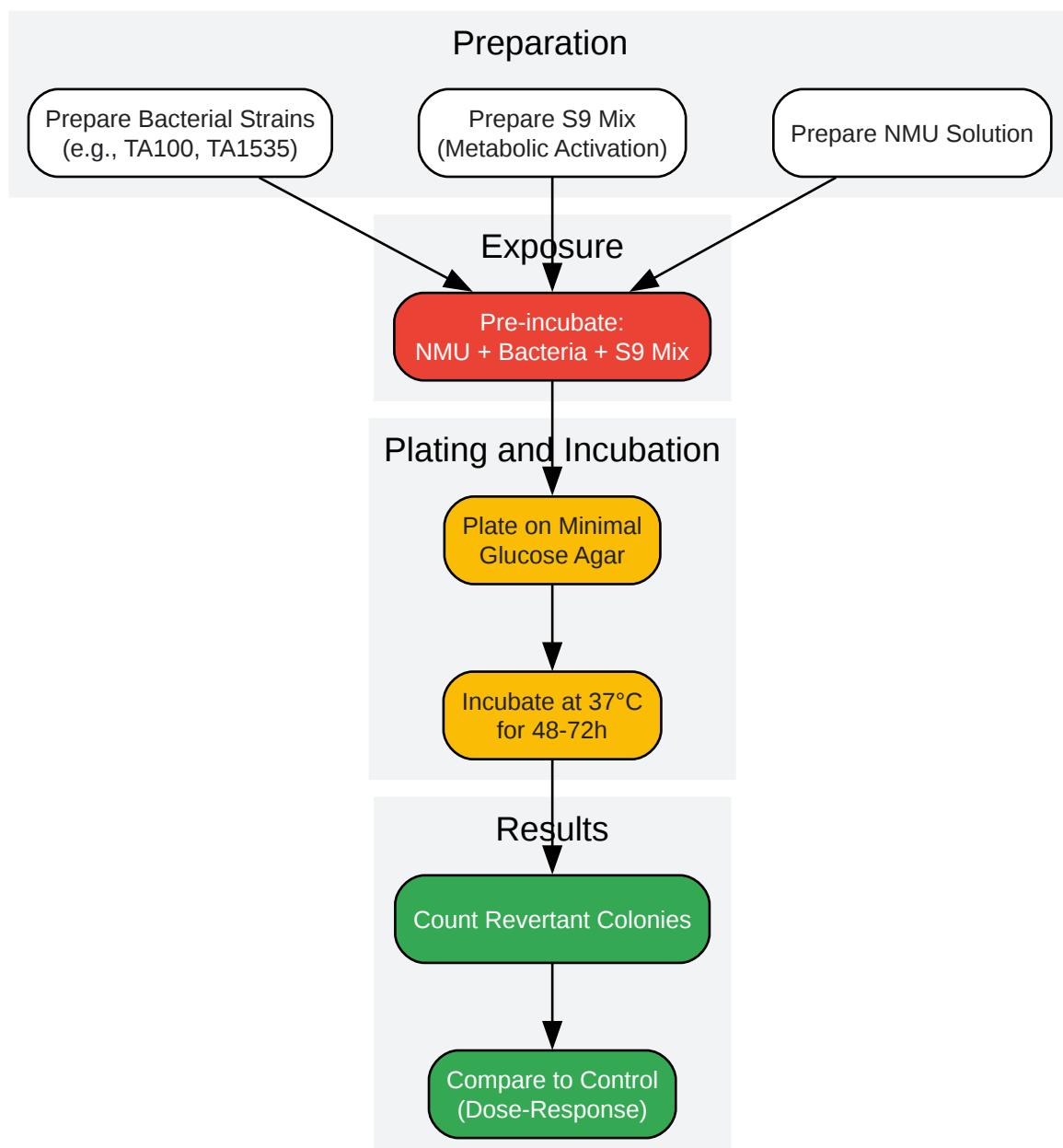
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Caption: Signaling pathways activated by **Nitrosomethylurea** leading to toxicological outcomes.

Experimental Workflows

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Caption: Experimental workflow for NMU-induced mammary carcinogenesis in rats.



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Caption: Workflow for the enhanced Ames test for assessing the mutagenicity of NMU.

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